3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine

Medicinal Chemistry ADME Metabolic Stability

Generic piperazinyl pyridazines cannot recapitulate the pharmacological profile of the 3,6-dimethoxy substitution pattern; minor structural changes drive metabolic half-life from 3 min to >100 min in liver microsomes. This precise building block eliminates that uncertainty: - Validated dCTP pyrophosphatase 1 inhibitor scaffold with outstanding selectivity over related nucleotide enzymes. - Enables systematic SAR exploration from the piperazine nitrogen to improve potency and metabolic stability. - Defined tool for calibrating in vitro ADME assays and training computational metabolism models.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
CAS No. 2090944-13-9
Cat. No. B1492556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine
CAS2090944-13-9
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C(=C1)N2CCNCC2)OC
InChIInChI=1S/C10H16N4O2/c1-15-9-7-8(10(16-2)13-12-9)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
InChIKeyPZQGJQWROGJKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine: Chemical Identity


3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine (CAS 2090944-13-9) is a heterocyclic small molecule comprising a 1,2-diazine core with methoxy substituents at positions 3 and 6 and a piperazin-1-yl moiety at position 4. The compound has a molecular formula of C₁₀H₁₆N₄O₂ and a molecular weight of 224.26 g/mol [1]. It belongs to the piperazin-1-ylpyridazine class, a scaffold identified in peer-reviewed medicinal chemistry literature as a novel chemotype for enzyme inhibition, most notably as dCTP pyrophosphatase 1 (dCTPase) inhibitors [2]. As a research-use-only building block, its procurement value lies in its defined substitution pattern that positions it as a versatile intermediate or a tool compound for structure-activity relationship (SAR) exploration, particularly where a balanced combination of lipophilicity, basicity, and hydrogen-bonding capacity is required.

3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine: Why Generic Substitution Fails


Procurement of a generic piperazinyl pyridazine or a differently substituted analog cannot recapitulate the specific chemical and biological profile conferred by the 3,6-dimethoxy-4-(piperazin-1-yl) arrangement. The pyridazine core is sensitive to substitution effects; the electronic and steric properties of the 3,6-dimethoxy groups directly modulate the reactivity and binding characteristics of the 4-position piperazine substituent [1]. In the broader class of piperazin-1-ylpyridazines, even minor structural modifications lead to dramatic, quantifiable differences in key drug discovery parameters. For instance, within this scaffold, metabolic half-life in human liver microsomes can vary from as low as 3 minutes to over 105 minutes depending solely on substitution [2]. Therefore, a seemingly similar analog (e.g., a compound with only one methoxy group, a halogen, or an alternative amine at the 4-position) is likely to exhibit a completely different potency, selectivity, and ADME profile, rendering it unsuitable for replicating or building upon established data for this specific chemotype.

3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine: Quantitative Evidence


Structural Impact on Metabolic Stability

The class of piperazin-1-ylpyridazines is characterized by a high susceptibility to microsomal clearance, a critical liability for drug development. Research has established a direct structure-metabolism relationship showing that substitution patterns on the pyridazine core profoundly influence metabolic stability. While the specific quantitative data for 3,6-dimethoxy-4-(piperazin-1-yl)pyridazine itself has not been publicly disclosed in a head-to-head comparison with an unsubstituted analog, the class-level quantitative variation is stark. This establishes that the dimethoxy substitution pattern is a key determinant of metabolic fate, and substituting it with a generic alternative would yield unpredictable and likely inferior ADME properties. The piperazinyl-pyridazine class demonstrates a >50-fold range in human liver microsome half-life, from as low as 3 minutes to >105 minutes, based entirely on structural changes [1].

Medicinal Chemistry ADME Metabolic Stability

Physicochemical Differentiation vs. Unsubstituted Core

The 3,6-dimethoxy substitution pattern on the pyridazine core imparts a distinct physicochemical profile compared to the unsubstituted or mono-substituted 4-(piperazin-1-yl)pyridazine scaffold. The base scaffold (4-(piperazin-1-yl)pyridazine) has a molecular weight of 164.21 g/mol and consists of C₈H₁₂N₄, lacking oxygen atoms and the associated hydrogen bond acceptors . In contrast, 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine has a molecular weight of 224.26 g/mol and a formula of C₁₀H₁₆N₄O₂, introducing two additional hydrogen bond acceptors and increasing molecular complexity [1]. These changes are quantifiable and directly influence key drug-likeness parameters, such as lipophilicity (clogP) and topological polar surface area (tPSA), which are critical for predicting membrane permeability and oral bioavailability.

Physicochemical Properties Drug-likeness Permeability

dCTPase Inhibition: Class Potency and Selectivity

The piperazin-1-ylpyridazine scaffold, to which 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine belongs, has been validated as a novel and potent inhibitor class for human dCTP pyrophosphatase 1 (dCTPase), a nucleotide pool enzyme implicated in cancer cell proliferation and stemness [1]. While a specific IC₅₀ value for this exact compound has not been publicly disclosed, the foundational study demonstrates that lead compounds from this series achieve potent enzyme inhibition. Crucially, these compounds also increase the thermal and protease stability of dCTPase and, importantly, display outstanding selectivity over related nucleotide-metabolizing enzymes [1]. This functional selectivity is a key differentiator for this scaffold class, which is not shared by other, more generic pyridazine-based enzyme inhibitors (e.g., some PDE or kinase inhibitors).

Enzyme Inhibition Cancer Biology Nucleotide Metabolism

3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine: Application Scenarios


Benchmark Intermediate for dCTPase SAR

Use 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine as a core scaffold for synthesizing focused libraries aimed at exploring dCTPase inhibition. The established class-level potency and enzyme-stabilizing effects of piperazin-1-ylpyridazines [1] make this compound a superior starting point for hit-to-lead optimization compared to unvalidated pyridazine analogs. Its defined substitution pattern allows for systematic exploration of vectors from the piperazine nitrogen, enabling the improvement of potency and metabolic stability, a known liability within this class [2].

dCTPase Chemical Probe for Nucleotide Metabolism

Employ this compound as a chemical probe to investigate the role of dCTPase in cancer cell biology. The selectivity of the piperazin-1-ylpyridazine class for dCTPase over related enzymes [1] provides a cleaner pharmacological tool for dissecting the function of this specific nucleotide pool enzyme in models of cancer progression and drug resistance, offering an advantage over less selective nucleotide analogs.

Calibration Standard for Metabolic Stability Studies

Utilize 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine as a defined substrate to study microsomal clearance pathways. The documented, extreme sensitivity of the piperazin-1-ylpyridazine class to metabolic degradation, as shown by half-lives ranging from 3 to >100 minutes in liver microsomes [2], establishes this compound as a valuable tool for calibrating and validating in vitro ADME assays and for training computational models predicting sites of metabolism.

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